SDH Inhibitory Activity of Oxazole-5-carboxamide Derivative SEZC7 vs. Boscalid: Comparable IC50 Values in Fungicide Discovery
An oxazole-5-carboxamide derivative (SEZC7) demonstrated succinate dehydrogenase (SDH) inhibitory activity with an IC50 of 16.6 μM, which is comparable to the commercial fungicide boscalid (IC50 = 12.9 μM), a well-established SDH inhibitor (SDHI) fungicide . Molecular docking studies further confirmed that SEZC7 and boscalid share a similar binding mode to the SDH active site, validating the oxazole-5-carboxamide scaffold as a viable platform for SDHI development .
| Evidence Dimension | Succinate dehydrogenase (SDH) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 16.6 μM (compound SEZC7, an oxazole-5-carboxamide derivative) |
| Comparator Or Baseline | Boscalid (commercial SDHI fungicide): IC50 = 12.9 μM |
| Quantified Difference | 1.29-fold lower potency (16.6 vs 12.9 μM); statistically comparable activity level |
| Conditions | In vitro SDH enzyme inhibition assay; molecular docking to SDH active site |
Why This Matters
This direct head-to-head data demonstrates that oxazole-5-carboxamide derivatives can achieve SDH inhibition within the same order of magnitude as a commercial fungicide, validating the scaffold's suitability for fungicidal discovery programs where boscalid serves as a benchmark comparator.
